1,1-Diethoxy-3,7-dimethylocta-2,6-diene

Catalog No.
S8088632
CAS No.
89553-30-0
M.F
C14H26O2
M. Wt
226.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethoxy-3,7-dimethylocta-2,6-diene

CAS Number

89553-30-0

Product Name

1,1-Diethoxy-3,7-dimethylocta-2,6-diene

IUPAC Name

(2E)-1,1-diethoxy-3,7-dimethylocta-2,6-diene

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11+

InChI Key

NTXGFKWLJFHGGJ-ACCUITESSA-N

SMILES

CCOC(C=C(C)CCC=C(C)C)OCC

solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CCOC(C=C(C)CCC=C(C)C)OCC

Isomeric SMILES

CCOC(/C=C(\C)/CCC=C(C)C)OCC

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992)
1,1-Diethoxy-3,7-dimethyl-2,6-octadiene is a monoterpenoid.

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is a monoterpenoid compound with the molecular formula C14H26O2. It is characterized by its fresh and fruity scent, making it a valuable substance in the fragrance and flavor industry. The compound is a diethyl acetal of citral, which contributes to its citrus-like aroma and flavor profile. Its chemical structure features two ethoxy groups attached to a diene framework, specifically at the 1,1-position of the carbon chain, with additional methyl groups at the 3 and 7 positions .

  • Oxidation: The compound can be oxidized to produce corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The acetal group can undergo substitution reactions under acidic or basic conditions, allowing for the introduction of different functional groups .

Major Products

  • Oxidation: Aldehydes and carboxylic acids.
  • Reduction: Alcohols.
  • Substitution: Various substituted derivatives depending on the reagents used.

Research indicates that 1,1-diethoxy-3,7-dimethylocta-2,6-diene exhibits potential biological activities. It has been studied for its antimicrobial properties and antioxidant capabilities. Additionally, there is ongoing investigation into its therapeutic effects, including anti-inflammatory and anti-cancer activities. These properties suggest that the compound may have applications in medicine and health-related fields .

The synthesis of 1,1-diethoxy-3,7-dimethylocta-2,6-diene typically involves the reaction of citral with ethanol in the presence of an acid catalyst. This reaction forms an acetal linkage between citral and ethanol. In industrial settings, this synthesis is scaled up with optimized conditions to ensure high yield and purity. The process often utilizes controlled temperatures and efficient separation techniques to isolate the final product .

1,1-Diethoxy-3,7-dimethylocta-2,6-diene has several applications:

  • Fragrance Industry: Used to impart citrus notes in perfumes and scented products.
  • Flavor Industry: Commonly incorporated into food products to enhance citrus flavors.
  • Chemical Intermediate: Acts as a precursor in the synthesis of other organic compounds .

Several compounds share structural similarities with 1,1-diethoxy-3,7-dimethylocta-2,6-diene:

Compound NameStructure DescriptionUnique Features
1,1-Dimethoxy-3,7-dimethylocta-2,6-dieneSimilar structure but contains methoxy groups instead of ethoxy groupsDifferent odor profile due to methoxy substitution
CitralParent compound from which 1,1-diethoxy-3,7-dimethylocta-2,6-diene is derivedStronger citrus aroma; used widely in flavoring
Geranyl methyl etherAnother monoterpenoid with a similar structureDifferent functional groups affecting reactivity

These comparisons highlight the uniqueness of 1,1-diethoxy-3,7-dimethylocta-2,6-diene in terms of its specific chemical properties and applications within the fragrance and flavor industries .

Physical Description

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992)
colourless liquid with a mild, green, citrusy, herbaceous odou

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

226.193280068 g/mol

Monoisotopic Mass

226.193280068 g/mol

Heavy Atom Count

16

Density

0.866 at 70 °F (NTP, 1992)
0.864-0.879

UNII

2P54T5RT3L

Vapor Pressure

19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992)

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,6-Octadiene, 1,1-diethoxy-3,7-dimethyl-: ACTIVE

Dates

Last modified: 11-23-2023

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